Derivatives of 2-Oxo-4-phenyl-2H-chromen-7-yl Acetate Achieve Nanomolar Potency Against HIV-1 Reverse Transcriptase
A derivative of 2-oxo-4-phenyl-2H-chromen-7-yl acetate, specifically the hydrazone compound 8b, demonstrated potent inhibition of HIV-1 reverse transcriptase (RT) with an IC50 of 9.01 nM . This activity is comparable to the reference non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz, which served as the positive control and benchmark for this assay.
| Evidence Dimension | HIV-1 Reverse Transcriptase Inhibition (IC50) |
|---|---|
| Target Compound Data | 9.01 nM |
| Comparator Or Baseline | Efavirenz (reference NNRTI): Comparable, low nanomolar inhibition |
| Quantified Difference | Comparable potency to the reference standard |
| Conditions | In vitro enzymatic assay against HIV-1 reverse transcriptase |
Why This Matters
This evidence confirms that the 2-oxo-4-phenyl-2H-chromen-7-yloxy scaffold is a viable starting point for developing novel NNRTIs with potency comparable to a clinically used drug, making this building block highly relevant for antiviral drug discovery programs.
